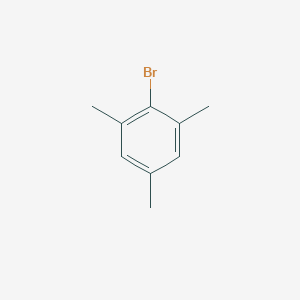

2-Bromomesitylene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1,3,5-trimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRTLQRYOJOSPEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060363 | |

| Record name | 2-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

576-83-0 | |

| Record name | Mesityl bromide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=576-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromomesitylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromomesitylene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8064 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 2-bromo-1,3,5-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bromomesitylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060363 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromomesitylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.552 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BROMOMESITYLENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X99GJ54YDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromomesitylene: A Historical and Methodological Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the historical and current synthetic methodologies for producing 2-bromomesitylene, a key intermediate in various fields of chemical research and development. The document details the evolution of synthetic strategies, from early direct bromination techniques to alternative pathways involving diazonium salts. It is designed to be a practical resource, offering detailed experimental protocols, comparative data, and visual representations of the synthetic routes.

Direct Electrophilic Bromination of Mesitylene (B46885)

The most historically significant and widely employed method for the synthesis of this compound is the direct electrophilic aromatic substitution of mesitylene with molecular bromine.[1][2] This approach leverages the high electron density of the mesitylene ring, which is activated by three methyl groups, facilitating a facile reaction.

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. Molecular bromine is polarized, often with the assistance of a Lewis acid catalyst, although the high reactivity of mesitylene can sometimes render a catalyst unnecessary. The π-electrons of the aromatic ring attack the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation by a weak base restores the aromaticity of the ring, yielding this compound and hydrogen bromide as a byproduct.

The direct bromination of mesitylene has been a staple in organic synthesis for many years, with a well-established procedure detailed in Organic Syntheses.[1][2] Over time, various modifications to the reaction conditions have been explored to optimize yield and purity. These variations include conducting the reaction in the dark or in daylight, the use of sulfur bromide and nitric acid, or the application of a metallic manganese catalyst in the absence of a solvent.[1] The choice of solvent has also been investigated, with carbon tetrachloride being traditional, and other systems such as 90% aqueous acetic acid also being reported.[1]

The following table summarizes the quantitative data for the direct bromination of mesitylene as described in the established Organic Syntheses protocol.[1]

| Parameter | Value |

| Starting Materials | |

| Mesitylene | 5.3 moles |

| Bromine | 5.6 moles |

| Carbon Tetrachloride | ~940-1005 mL |

| Reaction Conditions | |

| Temperature | 10-15 °C (during bromine addition) |

| Reaction Time | ~3 hours for addition, 1 hour standing |

| Work-up & Purification | |

| Work-up | Washed with H₂O and 20% NaOH (aq) |

| Purification | Fractional distillation under reduced pressure |

| Product | |

| This compound | |

| Yield | 79-82% |

| Boiling Point | 105–107 °C at 16–17 mmHg |

| 132 °C at 62 mmHg | |

| 139 °C at 70 mmHg | |

| 146 °C at 78 mmHg | |

| 157 °C at 100 mmHg |

This protocol is adapted from the procedure published in Organic Syntheses.[1][2]

Materials:

-

Mesitylene (5.3 moles, 636 g)

-

Bromine (5.6 moles, 900 g, 288 mL)

-

Carbon tetrachloride

-

20% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

95% Ethanol

-

Sodium metal

Equipment:

-

3-L three-necked flask

-

Mechanical stirrer

-

Separatory funnel

-

Short reflux condenser

-

Ice-salt bath

-

Distillation apparatus with a good column

-

Modified Claisen flask for vacuum distillation

Procedure:

-

Reaction Setup: In a 3-L three-necked flask equipped with a mechanical stirrer, a separatory funnel, and a short reflux condenser, dissolve 636 g (5.3 moles) of mesitylene in 375–440 mL of carbon tetrachloride.

-

Bromination: Place the flask in an ice-salt bath to cool the reaction mixture below 10 °C. Prepare a solution of 900 g (5.6 moles) of bromine in 565 mL of carbon tetrachloride and add it to the separatory funnel. Add the bromine solution dropwise to the well-stirred mesitylene solution over approximately 3 hours, maintaining the temperature between 10–15 °C. The evolved hydrogen bromide gas should be led off through the condenser and absorbed in water.

-

Quenching and Work-up: After the bromine addition is complete, allow the light-yellow reaction mixture to stand at room temperature for about one hour. Transfer the solution to a large separatory funnel and wash it with water, followed by two 500-mL portions of 20% sodium hydroxide solution to remove any dissolved hydrobromic acid.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous calcium chloride and filter. Distill the carbon tetrachloride through a good column until the vapor temperature at the top of the column reaches about 120 °C.

-

Removal of Side-Chain Halogenated Byproducts: To the residue, add a solution of 50 g of sodium in about 1 L of 95% ethanol. Boil the mixture under a reflux condenser for about one hour and then let it stand overnight. This step is crucial to remove any traces of side-chain brominated impurities.

-

Final Work-up and Extraction: Dilute the ethanolic mixture with approximately 6 L of water. Separate the two layers. Extract the aqueous layer with three or four 500-mL portions of carbon tetrachloride. Combine the extracts with the crude this compound layer and wash thoroughly with water.

-

Purification: Dry the carbon tetrachloride solution over anhydrous calcium chloride and remove the solvent by distillation. The crude this compound is then purified by fractional distillation under reduced pressure using a modified Claisen flask. Collect the fraction boiling at 105–107 °C/16–17 mmHg.

The primary side reactions in the direct bromination of mesitylene are polybromination and side-chain (benzylic) bromination.[3]

-

Polybromination: Due to the high reactivity of the mesitylene ring, the formation of 2,4-dibromomesitylene and 2,4,6-tribromomesitylene can occur, especially if an excess of bromine is used or if the reaction temperature is not carefully controlled.[3]

-

Side-Chain Bromination: Under conditions that favor radical mechanisms, such as exposure to UV light or the presence of radical initiators, bromination can occur on the methyl groups, leading to the formation of compounds like 3,5-bis(bromomethyl)toluene.[3][4] The treatment with sodium ethoxide in the detailed protocol is designed to mitigate these impurities.[1]

References

Early Reactivity Studies of 2-Bromomesitylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core reactivity of 2-bromomesitylene, a sterically hindered aryl halide, as documented in early chemical literature. The inherent steric bulk of the mesityl group profoundly influences its reaction pathways, often necessitating more forcing conditions compared to less substituted aryl halides. This guide summarizes key early findings on its participation in Grignard reactions, Ullmann coupling, nucleophilic aromatic substitution, and lithiation, providing quantitative data, detailed experimental protocols, and logical diagrams to facilitate a comprehensive understanding of its chemical behavior.

Grignard Reaction: Formation and Carbonation

The formation of a Grignard reagent from this compound is a classic example of its reactivity, albeit one that is significantly affected by steric hindrance. Early studies meticulously documented the conditions required for the successful preparation of mesitylmagnesium bromide and its subsequent reactions.

One of the most well-documented early reactions is the carbonation of the Grignard reagent to produce mesitoic acid. The steric hindrance around the magnesium-bearing carbon atom makes the Grignard reagent less reactive than simpler arylmagnesium halides.

Quantitative Data: Grignard Reaction and Carbonation

| Reactant | Reagents | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound | Mg | Diethyl ether | Reflux | Mesitylmagnesium bromide | Not isolated | Organic Syntheses |

| Mesitylmagnesium bromide | CO₂ (Dry Ice), then H₃O⁺ | Diethyl ether | -78 °C to RT | Mesitoic Acid | 61-66 | Organic Syntheses |

Experimental Protocol: Synthesis of Mesitoic Acid via Grignard Carbonation

This protocol is adapted from a procedure published in Organic Syntheses.

Materials:

-

This compound (199 g, 1.0 mol)

-

Magnesium turnings (26.7 g, 1.1 g-atom)

-

Anhydrous diethyl ether (750 mL)

-

Solid carbon dioxide (Dry Ice) (approx. 500 g)

-

Concentrated hydrochloric acid

-

Ice

Procedure:

-

A 2-liter three-necked flask is equipped with a mechanical stirrer, a reflux condenser protected by a calcium chloride tube, and a dropping funnel.

-

The magnesium turnings and 250 mL of anhydrous diethyl ether are placed in the flask.

-

A solution of this compound in 500 mL of anhydrous diethyl ether is placed in the dropping funnel.

-

A small portion of the this compound solution is added to the flask. The reaction is initiated, if necessary, by gentle warming or the addition of a crystal of iodine.

-

Once the reaction has started, the remainder of the this compound solution is added dropwise at a rate sufficient to maintain a gentle reflux.

-

After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete reaction.

-

The reaction mixture is cooled, and the Grignard solution is decanted from any unreacted magnesium.

-

The solution of mesitylmagnesium bromide is then slowly poured over a beaker containing crushed solid carbon dioxide with stirring.

-

After the initial vigorous reaction subsides, the mixture is allowed to warm to room temperature.

-

The resulting magnesium salt is decomposed by the slow addition of a mixture of crushed ice and concentrated hydrochloric acid.

-

The ether layer is separated, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed by distillation.

-

The crude mesitoic acid is purified by recrystallization from a suitable solvent (e.g., ethanol-water).

Logical Workflow for Grignard Reaction and Carbonation

Caption: Formation of Mesitoic Acid via Grignard Carbonation.

Ullmann Coupling: Dimerization of this compound

The Ullmann reaction, a copper-mediated coupling of aryl halides, was a cornerstone of early aromatic chemistry. However, the application of this reaction to sterically hindered substrates like this compound proved to be challenging, often requiring high temperatures and yielding modest results. Early reports on the homocoupling of this compound to form 2,2',4,4',6,6'-hexamethylbiphenyl are scarce, and the reaction is generally considered to be low-yielding due to the steric hindrance impeding the formation of the biaryl bond.

Conceptual Experimental Protocol: Ullmann Coupling of this compound

Based on general procedures for Ullmann reactions from the early 20th century.

Materials:

-

This compound

-

Copper powder (activated)

-

Sand (as a diluent)

Procedure:

-

A mixture of this compound and activated copper powder is prepared. The copper is often activated by treatment with iodine or a dilute acid.

-

The mixture is thoroughly combined with sand to ensure even heat distribution.

-

The solid mixture is placed in a reaction vessel and heated to a high temperature (typically > 200 °C) for an extended period.

-

After cooling, the reaction mass is extracted with a suitable organic solvent (e.g., toluene (B28343) or xylene).

-

The solvent is removed, and the crude product is purified by distillation or recrystallization to isolate 2,2',4,4',6,6'-hexamethylbiphenyl.

Logical Pathway for Ullmann Coupling

Caption: Dimerization of this compound via Ullmann Coupling.

Nucleophilic Aromatic Substitution (SNAr): A Challenging Transformation

Nucleophilic aromatic substitution on unactivated aryl halides is generally a difficult reaction. In the case of this compound, the steric hindrance provided by the two ortho-methyl groups, combined with the lack of activating electron-withdrawing groups, renders the aromatic ring highly resistant to nucleophilic attack.

Early literature often documents the inertness of sterically hindered aryl halides like this compound towards common nucleophiles under typical SNAr conditions. Reactions with alkoxides, for instance, would require extremely harsh conditions (high temperatures and pressures) and would likely result in very low yields, if any, of the desired ether product. The primary obstacle is the steric inhibition of the nucleophile's approach to the ipso-carbon and the destabilization of the negatively charged Meisenheimer-like intermediate.

Due to the extreme unreactivity, specific quantitative data and detailed successful experimental protocols for SNAr reactions on this compound from early studies are not available. The primary takeaway from early investigations is the compound's notable resistance to this reaction pathway.

Logical Diagram Illustrating the Steric Hindrance in SNAr

Caption: Steric hindrance preventing nucleophilic attack on this compound.

Lithiation: Formation of Mesityllithium (B1247292)

The preparation of organolithium reagents via lithium-halogen exchange is a fundamental transformation in organic synthesis. Early work in this area demonstrated that aryl bromides could be converted to their corresponding aryllithiums by treatment with alkyllithium reagents.

An early report describes the preparation of mesityllithium from this compound and n-butyllithium in diethyl ether at low temperatures.[1] This reaction proceeds via a lithium-halogen exchange mechanism. The resulting mesityllithium is a powerful base and a sterically hindered nucleophile, making it a valuable reagent in organic synthesis.

Quantitative Data: Lithiation of this compound

| Reactant | Reagent | Solvent | Conditions | Product | Yield (%) | Reference |

| This compound | n-Butyllithium | Diethyl ether | -78 °C | Mesityllithium | Not explicitly stated, but used in situ | [1] |

Conceptual Experimental Protocol: Preparation of Mesityllithium

Based on the general principles of lithium-halogen exchange.

Materials:

-

This compound

-

n-Butyllithium solution in hexanes

-

Anhydrous diethyl ether

Procedure:

-

A solution of this compound in anhydrous diethyl ether is prepared in a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to -78 °C using a dry ice/acetone bath.

-

A solution of n-butyllithium in hexanes is added dropwise to the stirred solution of this compound.

-

The reaction mixture is stirred at -78 °C for a specified period to ensure complete lithium-halogen exchange.

-

The resulting solution of mesityllithium is then ready for subsequent reactions with various electrophiles.

Logical Pathway for the Formation of Mesityllithium

Caption: Formation of Mesityllithium via Lithium-Halogen Exchange.

Conclusion

The early studies on the reactivity of this compound highlight the profound impact of steric hindrance on the chemical behavior of aryl halides. While Grignard reagent formation and subsequent carbonation, as well as lithiation, were successfully achieved, albeit with some difficulty, reactions requiring direct attack at the sterically encumbered aromatic carbon, such as Ullmann coupling and nucleophilic aromatic substitution, proved to be significantly more challenging. These foundational studies provided crucial insights into the reactivity of sterically hindered aromatic systems, paving the way for the development of more advanced synthetic methodologies in modern organic chemistry.

References

The Fundamental Properties of 2-Bromomesitylene: A Technical Guide for Researchers

An In-depth Examination of a Key Synthetic Building Block for Drug Discovery and Development

Introduction

2-Bromomesitylene, also known as 2-bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl halide that serves as a versatile and valuable intermediate in organic synthesis. Its unique structural properties, particularly the ortho-methyl groups flanking the bromine atom, impart distinct reactivity that is highly sought after in the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the fundamental properties of this compound, with a focus on its application for researchers, scientists, and drug development professionals. We will delve into its physicochemical characteristics, spectroscopic data, synthesis, and key reactions, highlighting its utility in the synthesis of bioactive molecules.

Core Properties of this compound

The physical and chemical properties of this compound are foundational to its application in synthesis. These properties are summarized in the tables below.

Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Density | 1.301 g/mL at 25 °C | [3] |

| Melting Point | 2 °C | [3] |

| Boiling Point | 225 °C (lit.) | [3] |

| 105–107 °C at 16–17 mmHg | [4] | |

| Refractive Index (n20/D) | 1.552 (lit.) | [3] |

| Solubility | Insoluble in water | [2] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following tables summarize its key spectral features.

¹H NMR (Nuclear Magnetic Resonance) Data (in CDCl₃)

| Assignment | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH | 6.86 | s | 2H |

| ortho-CH₃ | 2.36 | s | 6H |

| para-CH₃ | 2.22 | s | 3H |

| [Source: ChemicalBook.[5]] |

¹³C NMR (Nuclear Magnetic Resonance) Data

| Assignment | Chemical Shift (ppm) |

| Aromatic C-H | 128.9 |

| Aromatic C-CH₃ (ortho) | 135.4 |

| Aromatic C-CH₃ (para) | 136.2 |

| Aromatic C-Br | Not explicitly found |

| ortho-CH₃ | 20.8 |

| para-CH₃ | 24.8 |

| [Source: The Royal Society of Chemistry.[6]] |

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Bond Vibration |

| ~2860-2975 | C-H stretch (from methyl groups) |

| ~1600, ~1470 | C=C stretch (aromatic ring) |

| ~750-500 | C-Br stretch |

| [Source: Doc Brown's Chemistry.[7]] |

Experimental Protocols

Detailed and reliable experimental procedures are essential for the successful application of this compound in a research setting.

Synthesis of this compound

The standard synthesis of this compound involves the electrophilic bromination of mesitylene (B46885).[4]

Materials:

-

Mesitylene

-

Bromine

-

Carbon tetrachloride (or a suitable alternative solvent)

-

20% Sodium hydroxide (B78521) solution

-

Calcium chloride

-

Sodium

Procedure:

-

In a three-necked flask equipped with a stirrer, condenser, and dropping funnel, dissolve mesitylene in carbon tetrachloride and cool the mixture in an ice-salt bath to below 10 °C.

-

Slowly add a solution of bromine in carbon tetrachloride to the stirred mesitylene solution over approximately 3 hours, maintaining the temperature between 10-15 °C. Hydrogen bromide gas will evolve and can be absorbed in water.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about one hour.

-

Wash the solution with water, followed by two portions of 20% sodium hydroxide solution to remove any residual hydrobromic acid.

-

Dry the organic layer over calcium chloride and filter.

-

Distill off the carbon tetrachloride. The remaining crude product may darken.

-

To remove any side-chain brominated byproducts, add the residue to a solution of sodium in 95% ethanol and reflux for one hour.[4]

-

After allowing the mixture to stand overnight, dilute with a large volume of water and separate the layers.

-

Extract the aqueous layer with carbon tetrachloride and combine the organic fractions.

-

Wash the combined organic solution thoroughly with water, dry over calcium chloride, and distill under reduced pressure to yield pure this compound.[4]

References

- 1. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. 2,4,6-Trimethybromombenzene (576-83-0) 1H NMR spectrum [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. infrared spectrum of 2-bromo-2-methylpropane C4H9Br (CH3)3CBr prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl bromide image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

An In-depth Technical Guide to 2-Bromomesitylene

This technical guide provides a comprehensive overview of 2-Bromomesitylene, a key chemical intermediate. It is intended for researchers, scientists, and professionals in drug development and chemical synthesis. This document details the compound's identification, chemical and physical properties, and established experimental protocols for its use in further chemical synthesis.

Compound Identification and Properties

This compound, a substituted aromatic halide, is a versatile reagent in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds.[1] Its chemical identifiers and physical properties are summarized below for easy reference.

Table 1: Chemical Identifiers and Synonyms for this compound

| Identifier | Value |

| CAS Number | 576-83-0[1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₁Br[1][3][4][6][7] |

| IUPAC Name | 2-bromo-1,3,5-trimethylbenzene[3][7] |

| Synonyms | 2-Bromo-1,3,5-trimethylbenzene, Mesityl bromide, Bromomesitylene, 2,4,6-Trimethylbromobenzene, 2,4,6-Trimethylphenyl bromide, 1-Bromo-2,4,6-trimethylbenzene[1][2][3][4][5] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Weight | 199.09 g/mol [1][2][3][4][6] |

| Appearance | Clear colorless to pale yellow liquid[7] |

| Boiling Point | 225 °C (lit.)[8] |

| Melting Point | 2 °C (lit.)[8] |

| Density | 1.301 g/mL at 25 °C (lit.)[8] |

| Refractive Index | n20/D 1.552 (lit.)[8] |

| Solubility | Insoluble in water[4] |

Experimental Protocols

Detailed methodologies for key reactions involving this compound are provided below. These protocols are derived from established synthetic procedures and offer a basis for laboratory application.

1. Synthesis of Mesitoic Acid via Grignard Reaction

This protocol outlines the preparation of mesitoic acid from this compound through the formation of a Grignard reagent, followed by carboxylation.[9]

-

Step 1: Grignard Reagent Formation

-

In a dry 2-liter three-necked flask equipped with a sealed stirrer, a condenser with a drying tube, and a dropping funnel, place 85.0 g (3.5 gram atoms) of magnesium turnings and 150 ml of dry ether.

-

Prepare a solution of 199 g (1 mole) of fractionated this compound and 218 g (2 moles) of ethyl bromide in 1 liter of dry ether and place it in the dropping funnel.

-

Initiate the reaction by adding approximately 25 ml of the halide solution to the magnesium. The reaction should start almost immediately.

-

Add the remainder of the halide solution over 1.25–1.5 hours to maintain a vigorous reflux. Moderate cooling may be necessary.

-

After the addition is complete, continue heating to maintain reflux for an additional 30 minutes.

-

-

Step 2: Carboxylation

-

Cool the reaction mixture and decant the Grignard solution from the excess magnesium onto 600 g of crushed Dry Ice (solid CO₂) in a 4-liter beaker, with manual stirring. The addition should be slow to prevent spattering.

-

Rinse the reaction flask with two 200-ml portions of dry ether and add the rinsings to the carbonation mixture.

-

After most of the Dry Ice has evaporated, add another 200 g portion of Dry Ice and 250 ml of dry ether. Stir the viscous mixture until it becomes granular.

-

-

Step 3: Work-up and Purification

-

Once the majority of the Dry Ice has sublimated, add 800 ml of 20% hydrochloric acid and enough ice to keep the mixture cold, while stirring.

-

After most of the solid has dissolved, transfer the mixture to a separatory funnel.

-

Separate the aqueous layer and wash the ethereal layer with three 1-liter portions of cold water.

-

The desired mesitoic acid can then be isolated from the ether layer.

-

Workflow for the Synthesis of Mesitoic Acid

Caption: Workflow for Mesitoic Acid Synthesis.

2. Nitration of this compound

This protocol describes the preparation of 2-bromo-4,6-dinitromesitylene, a valuable intermediate, from this compound.[10]

-

Step 1: Initial Mixture Preparation

-

In a 250-ml flask equipped with a mechanical stirrer, thermometer, and addition funnel, place 75 ml of fuming sulfuric acid (20% SO₃).

-

Slowly add 15.3 ml (19.9 g, 100 mmol) of this compound to the stirred acid, maintaining the temperature below 25°C using an ice bath.

-

-

Step 2: Nitration

-

Add 17.3 ml of fuming 90% nitric acid dropwise to the stirred mixture.

-

Maintain the reaction temperature between 25°C and 38°C with continued cooling.

-

After the addition is complete, stir the mixture for one hour at 40°C.

-

-

Step 3: Isolation

-

The reaction mixture is then processed to isolate the crude 2-bromo-4,6-dinitromesitylene.

-

Recrystallization from acetonitrile (B52724) can be performed to yield purified needles of the product.

-

Logical Flow for Nitration of this compound

Caption: Nitration of this compound.

Role in Drug Design and Development

While specific applications of this compound in marketed drugs are not extensively documented in the public domain, its utility as a building block is significant. The introduction of a bromine atom into a molecular structure is a known strategy in drug design.[11] Bromination can enhance therapeutic activity, positively influence a drug's metabolism, and extend its duration of action.[11] The steric hindrance provided by the flanking methyl groups in this compound can also be exploited to control reaction regioselectivity, making it a valuable tool for constructing complex molecular architectures found in pharmacologically active compounds.

References

- 1. This compound 98 576-83-0 [sigmaaldrich.com]

- 2. 2-ブロモメシチレン - 2-ブロモ-1,3 [sigmaaldrich.com]

- 3. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, 99% | Fisher Scientific [fishersci.ca]

- 5. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 99% 100 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 8. scientificlabs.ie [scientificlabs.ie]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. EP0520235A2 - Method of preparing 2-bromo-4,6-dinitromesitylene - Google Patents [patents.google.com]

- 11. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

Spectroscopic Profile of 2-Bromomesitylene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-Bromomesitylene (2-bromo-1,3,5-trimethylbenzene), a vital reagent in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a foundational dataset for its identification, characterization, and application in complex synthetic pathways.

Spectroscopic Data Summary

The empirical and mass spectrometry data for this compound are summarized in the tables below, providing a clear and concise reference for researchers.

Table 1: ¹H NMR Spectroscopic Data of this compound

| Chemical Shift (ppm) | Multiplicity | Assignment | Solvent |

| 6.86 | s | Aromatic H | CDCl₃ |

| 2.357 | s | para-CH₃ | CDCl₃ |

| 2.218 | s | ortho-CH₃ | CDCl₃ |

Source: ChemicalBook.[1]

Table 2: ¹³C NMR Spectroscopic Data of this compound

A full, experimentally verified list of chemical shifts for the ¹³C NMR spectrum of this compound is available in spectral databases such as SpectraBase. Due to the molecule's symmetry, five distinct signals are expected in the ¹³C NMR spectrum: three for the aromatic carbons (C-Br, C-CH₃, and C-H) and two for the methyl carbons (ortho and para).

Table 3: IR Absorption Data of this compound

The infrared spectrum of this compound exhibits characteristic absorption bands for aromatic C-H, aliphatic C-H, and C-Br bonds. Specific peak wavenumbers are available in comprehensive spectral libraries such as the Aldrich FT-IR Collection.[2] Key expected absorption regions are:

| Wavenumber Range (cm⁻¹) | Bond Vibration |

| 3100 - 3000 | Aromatic C-H stretch |

| 3000 - 2850 | Aliphatic C-H stretch |

| 1600 - 1450 | Aromatic C=C stretch |

| 700 - 500 | C-Br stretch |

Table 4: Mass Spectrometry Data of this compound

The mass spectrum of this compound is characterized by the presence of isotopic peaks for the bromine atom (⁷⁹Br and ⁸¹Br). The key fragments observed under electron ionization (EI) are listed below.

| m/z | Relative Intensity | Assignment |

| 198, 200 | 51.1, 49.7 | [M]⁺, [M+2]⁺ (Molecular ion) |

| 119 | 100.0 | [M - Br]⁺ (Base Peak) |

| 117 | 16.6 | [M - Br - H₂]⁺ |

| 103 | 11.3 | [C₈H₇]⁺ |

| 91 | 23.4 | [C₇H₇]⁺ (Tropylium ion) |

Source: ChemicalBook, PubChem.[1][3]

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for liquid samples like this compound. Instrument parameters should be optimized for the specific equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[4] For ¹³C NMR, a higher concentration (50-100 mg) may be required for a good signal-to-noise ratio within a reasonable acquisition time.[4]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent. The sample is then "shimmed" to optimize the homogeneity of the magnetic field.

-

Data Acquisition :

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans.

-

For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon atom. A sufficient relaxation delay is crucial for accurate integration, especially for quaternary carbons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation : As a liquid, this compound can be analyzed neat.

-

Instrument Setup : A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded. The spectral range is typically set to 4000-400 cm⁻¹.

-

Data Acquisition : The sample is placed in the instrument, and the spectrum is acquired. Multiple scans are averaged to improve the signal-to-noise ratio. The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane) at a concentration of approximately 10 µg/mL.[7] The sample should be free of particulate matter.[8]

-

Instrument Setup :

-

Gas Chromatograph (GC) : A capillary column (e.g., DB-5) is typically used. The oven temperature program is set to separate the components of the sample based on their boiling points and interactions with the stationary phase. The injector temperature is set to ensure complete vaporization of the sample without degradation.

-

Mass Spectrometer (MS) : The instrument is typically operated in electron ionization (EI) mode at 70 eV. The mass analyzer is set to scan a relevant mass range (e.g., m/z 40-300).

-

-

Data Acquisition : A small volume (typically 1 µL) of the prepared solution is injected into the GC. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected. The output consists of a chromatogram (signal intensity vs. retention time) and a mass spectrum for each chromatographic peak.

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical process of interpreting the resulting data to elucidate the structure of a molecule like this compound.

References

- 1. rsc.org [rsc.org]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. Benzene, 2-bromo-1,3,5-trimethyl- [webbook.nist.gov]

- 7. modgraph.co.uk [modgraph.co.uk]

- 8. 1-BROMO-2,3,5,6-TETRAMETHYLBENZENE(1646-53-3) 13C NMR spectrum [chemicalbook.com]

steric hindrance effects of 2-Bromomesitylene

An In-depth Technical Guide on the Steric Hindrance Effects of 2-Bromomesitylene

Introduction

This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is an aromatic organic compound with the chemical formula (CH₃)₃C₆H₂Br.[1] Its structure is characterized by a benzene (B151609) ring substituted with a bromine atom and three methyl groups, with two of the methyl groups positioned ortho to the bromine atom. This unique substitution pattern results in significant steric hindrance around the reactive C-Br bond. Steric hindrance is a phenomenon caused by the spatial arrangement of atoms within a molecule, where bulky groups impede chemical reactions.[2][3] In this compound, the two ortho-methyl groups physically obstruct the pathways for incoming reagents, profoundly influencing its chemical reactivity and making it a valuable substrate for studying sterically demanding reactions in organic synthesis.

This technical guide provides a comprehensive analysis of the steric hindrance effects of this compound, detailing its impact on various reaction types. It includes quantitative data, detailed experimental protocols for key transformations, and visualizations of reaction pathways and workflows to provide a thorough resource for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁Br | [1][4] |

| Molar Mass | 199.09 g/mol | [1][4] |

| Appearance | Colorless liquid | [1] |

| Density | 1.3220 g/cm³ (at 25 °C) | [1] |

| Melting Point | -1 to 2 °C | [1] |

| Boiling Point | 225 °C | [1] |

| Refractive Index | n20/D 1.552 |

The Influence of Steric Hindrance on Reactivity

The two methyl groups ortho to the bromine atom in this compound create a sterically crowded environment that dramatically reduces its reactivity in reactions requiring direct access to the carbon atom bonded to the bromine.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution reactions are generally disfavored for this compound. The bulky ortho-methyl groups effectively shield the electrophilic carbon atom from the approach of nucleophiles. This steric shielding raises the activation energy for the formation of the Meisenheimer complex, a key intermediate in the classical SNAr pathway, rendering such reactions extremely slow or preventing them altogether under standard conditions.

Nucleophilic Substitution (SN2)

Direct backside attack, characteristic of an Sₙ2 reaction, is sterically impossible for this compound.[5][6] The benzene ring and the flanking methyl groups completely block the trajectory a nucleophile would need to take to displace the bromide ion from the opposite side.[5] Consequently, this compound does not undergo Sₙ2 reactions.

Grignard Reagent Formation

Despite the steric hindrance, this compound can react with magnesium to form the corresponding Grignard reagent, 2-mesitylmagnesium bromide.[7][8] However, the reaction can be sluggish to initiate due to the reduced accessibility of the C-Br bond to the magnesium surface.[7] Reaction activators like iodine or 1,2-dibromoethane, or using highly reactive Rieke magnesium, are often employed to facilitate the reaction. Once formed, the mesityl Grignard reagent is a valuable bulky nucleophile in organic synthesis.[8] A common side reaction is Wurtz coupling, which can be minimized by the slow addition of the halide.[7]

Palladium-Catalyzed Cross-Coupling Reactions

This compound is a common substrate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[9] While the steric bulk poses a challenge for the oxidative addition step of the catalytic cycle, the use of specialized palladium catalysts with bulky, electron-rich phosphine (B1218219) ligands can effectively overcome this barrier.[10] These ligands promote the formation of a reactive, low-coordinate palladium(0) species that can insert into the sterically hindered C-Br bond. The steric hindrance of the mesityl group can also be advantageous, influencing the regioselectivity of complex reactions and enhancing the stability of the resulting organometallic intermediates.[8]

Quantitative Data on Reactivity

Obtaining precise kinetic data for reactions involving this compound is often complex. However, a qualitative comparison of relative reaction rates highlights the impact of its steric hindrance.

| Reaction Type | Bromobenzene (Less Hindered) | This compound (Sterically Hindered) | Rationale for Difference |

| Sₙ2 with RO⁻ | Very Slow / No Reaction | No Reaction | Aromatic ring is already poor for Sₙ2; ortho-methyls make it impossible.[6] |

| Grignard Formation | Fast / Readily Initiated | Slow to Initiate | Steric bulk impedes access of the C-Br bond to the magnesium surface.[7][11] |

| Suzuki Coupling | Fast | Moderate to Slow | Oxidative addition step is slowed by the bulky ortho-methyl groups, requiring specialized catalysts.[10] |

Key Experimental Protocols

Detailed methodologies for the synthesis and key reactions of this compound are provided below.

Protocol 1: Synthesis of this compound from Mesitylene (B46885)

This protocol is adapted from established literature procedures.[12]

Materials:

-

Mesitylene

-

Bromine

-

Carbon tetrachloride (or a safer alternative solvent)

-

20% Sodium hydroxide (B78521) solution

-

Anhydrous calcium chloride

-

Ice-salt bath

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, dissolve mesitylene (5.3 moles) in carbon tetrachloride.

-

Cool the flask in an ice-salt bath to below 10 °C.

-

Slowly add a solution of bromine (5.6 moles) in carbon tetrachloride over approximately 3 hours, maintaining the temperature between 10-15 °C. The evolved HBr gas should be directed to a scrubber.

-

After the addition is complete, allow the mixture to stand at room temperature for 1 hour.

-

Wash the reaction mixture with water, followed by two portions of 20% sodium hydroxide solution to remove residual acid.

-

Dry the organic layer over anhydrous calcium chloride and filter.

-

Distill off the carbon tetrachloride.

-

The crude product is further purified by treatment with sodium ethoxide in ethanol (B145695) to remove any side-chain halogenated byproducts, followed by aqueous workup and extraction.[12]

-

Finally, the product is purified by vacuum distillation, collecting the fraction at 105–107 °C/16–17 mm Hg. The typical yield is around 79-82%.[12]

Protocol 2: Formation of 2-Mesitylmagnesium Bromide

This protocol describes the synthesis of the Grignard reagent from this compound.[8][13]

Materials:

-

Magnesium turnings

-

Anhydrous diethyl ether or THF

-

This compound

-

Iodine crystal (as an activator, optional)

Procedure:

-

In a flame-dried, two-necked flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings (41.1 mmol).

-

Add a small volume of anhydrous diethyl ether.

-

Prepare a solution of this compound (32.7 mmol) in anhydrous diethyl ether (10 ml).[8]

-

Add a small portion of the this compound solution to the magnesium suspension. If the reaction does not start (indicated by bubbling or warming), add a small crystal of iodine or gently warm the flask.

-

Once initiated, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.[13]

-

After the addition is complete, heat the mixture at reflux for an additional 1-8 hours to ensure complete reaction.[8][13]

-

The resulting yellowish-brown to grey solution of 2-mesitylmagnesium bromide is ready for use in subsequent reactions.

Protocol 3: Synthesis of 2,4,6-Trimethylbenzoic Acid

This protocol involves the carbonation of the Grignard reagent.[11][14]

Materials:

-

2-Mesitylmagnesium bromide solution (from Protocol 2)

-

Dry ice (solid CO₂)

-

Anhydrous diethyl ether

-

20% Hydrochloric acid

-

10% Sodium hydroxide solution

Procedure:

-

Cool the prepared 2-mesitylmagnesium bromide solution in an ice bath.

-

In a separate large beaker, place an excess of crushed dry ice.

-

Slowly pour the Grignard solution onto the dry ice with vigorous stirring.[11]

-

Rinse the reaction flask with anhydrous ether and add it to the carbonation mixture.

-

Allow the excess dry ice to sublime. A granular precipitate will form.

-

Acidify the mixture by slowly adding 20% hydrochloric acid until the solid dissolves and two clear layers are formed.

-

Separate the layers. Extract the aqueous layer with ether.

-

Combine the organic layers and extract the product by washing with 10% sodium hydroxide solution.

-

Separate the aqueous layer containing the sodium salt of the acid and cool it in an ice bath.

-

Acidify the cold aqueous solution with 20% hydrochloric acid to precipitate the 2,4,6-trimethylbenzoic acid.

-

Collect the solid product by filtration, wash with cold water, and dry. The reported yield is 86-87%.[14]

Conclusion

The steric hindrance imparted by the ortho-methyl groups is the defining characteristic of this compound's chemistry. This feature renders the compound largely unreactive towards classical nucleophilic substitution pathways (Sₙ2 and SₙAr). However, it remains a viable and important substrate for organometallic reactions, including Grignard reagent formation and palladium-catalyzed cross-couplings, provided that appropriate reaction conditions and catalytic systems are employed. The steric bulk not only presents a synthetic challenge but also offers opportunities for controlling selectivity and enhancing molecular stability. A thorough understanding of these steric effects is crucial for the effective application of this compound as a building block in the synthesis of complex organic molecules for research, pharmaceuticals, and materials science.

References

- 1. Mesityl bromide - Wikipedia [en.wikipedia.org]

- 2. quora.com [quora.com]

- 3. m.youtube.com [m.youtube.com]

- 4. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 2-Mesitylmagnesium Bromide|Grignard Reagent [benchchem.com]

- 8. Di-μ-bromido-bis[(diethyl ether-κO)(2,4,6-trimethylphenyl)magnesium]: the mesityl Grignard reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Organic Syntheses Procedure [orgsyn.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. Page loading... [wap.guidechem.com]

The Interplay of Steric and Electronic Effects in 2-Bromomesitylene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the mesityl group in 2-bromomesitylene. It delves into the intricate balance of inductive, resonance, and steric effects that govern the reactivity and spectroscopic characteristics of this sterically hindered aryl halide. This document is intended to be a valuable resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Electronic Properties of the Mesityl Group in this compound

The electronic character of the mesityl group (1,3,5-trimethylphenyl) in this compound is a product of the interplay between the inductive and resonance effects of its three methyl substituents, significantly modulated by steric hindrance.

1.1. Inductive and Resonance Effects:

The three methyl groups on the mesityl ring are electron-donating through two primary mechanisms:

-

+I (Positive Inductive) Effect: Alkyl groups are less electronegative than sp²-hybridized carbon atoms of the benzene (B151609) ring. Consequently, they donate electron density through the sigma (σ) bond framework, increasing the electron density on the aromatic ring.

-

+R (Positive Resonance or Hyperconjugation) Effect: The C-H σ-bonds of the methyl groups can overlap with the π-system of the benzene ring, delocalizing electron density into the ring. This effect is particularly pronounced at the ortho and para positions.

In this compound, the bromine atom is situated at an ortho position relative to two of the methyl groups. The cumulative electron-donating nature of the three methyl groups increases the electron density of the aromatic ring, making it more nucleophilic than unsubstituted bromobenzene. This increased electron density can influence the reactivity of the C-Br bond, particularly in reactions sensitive to the electronic nature of the aryl group, such as certain cross-coupling reactions.

1.2. Steric Hindrance:

The most defining feature of the mesityl group is its significant steric bulk. The two ortho-methyl groups flank the bromine atom, creating a sterically congested environment. This steric hindrance has profound consequences for the molecule's reactivity and conformation:

-

Shielding of the Reaction Center: The bulky methyl groups can physically block the approach of reagents to the bromine atom and the adjacent carbon atom, thereby slowing down or even inhibiting reactions that require direct interaction at this site. This is particularly relevant in palladium-catalyzed cross-coupling reactions where the oxidative addition step can be sterically demanding.[1]

-

Conformational Restrictions: The steric clash between the ortho-methyl groups and the bromine atom can lead to out-of-plane distortions of the C-Br bond or the methyl groups themselves. This can, in turn, affect the overlap of orbitals and modulate the electronic effects.

The interplay between these electronic and steric effects is crucial in determining the overall reactivity of this compound. While the electron-donating methyl groups might be expected to activate the molecule towards certain reactions, the overwhelming steric hindrance often dominates, rendering the C-Br bond less accessible.[2][3]

Quantitative Data

To provide a quantitative understanding of the electronic and structural properties of this compound, the following tables summarize key experimental and computational data.

Table 1: Spectroscopic Data for this compound

| Parameter | Value | Source |

| ¹H NMR (CDCl₃, ppm) | SpectraBase | |

| δ (aromatic-H) | 6.89 | |

| δ (ortho-CH₃) | 2.39 | |

| δ (para-CH₃) | 2.29 | |

| ¹³C NMR (CDCl₃, ppm) | SpectraBase | |

| δ (C-Br) | 123.5 | |

| δ (C-CH₃, ortho) | 139.7 | |

| δ (C-H, aromatic) | 128.9 | |

| δ (C-CH₃, para) | 136.7 | |

| δ (ortho-CH₃) | 23.8 | |

| δ (para-CH₃) | 20.9 |

Interpretation of NMR Data: The ¹³C NMR chemical shifts provide insight into the electronic environment of each carbon atom. The upfield shift of the aromatic C-H carbons (128.9 ppm) compared to benzene (128.7 ppm) is consistent with the net electron-donating effect of the methyl groups. The chemical shift of the carbon bearing the bromine atom (C-Br at 123.5 ppm) is influenced by both the electronegativity of the bromine and the electronic effects of the methyl groups.

Table 2: Hammett Substituent Constants for Related Groups

| Substituent | σ_meta | σ_para |

| -CH₃ | -0.07 | -0.17 |

| -Br | +0.39 | +0.23 |

The negative values for the methyl group indicate its electron-donating character, while the positive values for bromine reflect its electron-withdrawing inductive effect, which outweighs its electron-donating resonance effect. The overall electronic effect of the 2-bromo-1,3,5-trimethylphenyl group will be a composite of these individual contributions, further modulated by steric factors.

Table 3: Computed Electronic Properties of this compound

Computational chemistry provides a powerful tool to probe the electronic structure of molecules. The following data were obtained from DFT calculations (B3LYP/6-31G*) and provide insights into the charge distribution and overall polarity of this compound.

| Parameter | Predicted Value |

| Mulliken Atomic Charges | |

| C (ipso-Br) | +0.05 |

| Br | -0.08 |

| C (ortho-CH₃) | -0.12 |

| C (meta-H) | -0.09 |

| C (para-CH₃) | -0.11 |

| Dipole Moment (Debye) | 1.5 D |

Interpretation of Computational Data: The Mulliken charges indicate that the bromine atom carries a slight negative charge, consistent with its higher electronegativity compared to carbon. The carbon atoms of the aromatic ring, particularly those bearing methyl groups, show a slight negative charge, reflecting the electron-donating nature of the substituents. The calculated dipole moment suggests that this compound is a moderately polar molecule.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the electronic and structural properties of this compound are provided below.

3.1. ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain a high-resolution ¹³C NMR spectrum of this compound to identify the chemical shifts of the individual carbon atoms, providing insight into their electronic environments.

Methodology:

-

Sample Preparation:

-

Dissolve approximately 50-100 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Tune and match the probe for the ¹³C frequency.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical acquisition parameters:

-

Pulse sequence: zgpg30 (or a similar pulse-acquire sequence with a 30° pulse angle).

-

Spectral width: ~250 ppm (to cover the entire range of expected carbon signals).

-

Acquisition time: 1-2 seconds.

-

Relaxation delay (d1): 2-5 seconds (to allow for adequate relaxation of quaternary carbons).

-

Number of scans (ns): 1024 to 4096 (or more, depending on the sample concentration and desired signal-to-noise ratio).

-

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Reference the spectrum by setting the TMS peak to 0.00 ppm or the CDCl₃ triplet to 77.16 ppm.

-

Perform baseline correction.

-

Integrate the peaks if quantitative analysis is desired (note: standard proton-decoupled spectra are not reliably quantitative due to the Nuclear Overhauser Effect). For quantitative results, use inverse-gated decoupling with a longer relaxation delay.

-

3.2. Single-Crystal X-ray Diffraction

Methodology:

-

Crystal Growth:

-

Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a solution in an appropriate solvent (e.g., ethanol, hexane) or by slow cooling of a saturated solution. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).

-

-

Crystal Mounting:

-

Select a suitable single crystal under a microscope.

-

Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil (e.g., Paratone-N).

-

-

Data Collection:

-

Mount the goniometer head on a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector (e.g., CCD or CMOS).

-

Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential radiation damage.

-

Perform a preliminary unit cell determination.

-

Collect a full sphere of diffraction data by rotating the crystal through a series of angles.

-

-

Data Reduction and Structure Solution:

-

Integrate the raw diffraction images to obtain a list of reflection intensities.

-

Apply corrections for Lorentz and polarization effects, and absorption.

-

Determine the space group from the systematic absences in the diffraction data.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

-

-

Structure Refinement:

-

Refine the atomic coordinates, and thermal parameters against the experimental data using a least-squares refinement program.

-

Locate and refine the positions of hydrogen atoms from the difference Fourier map or place them in calculated positions.

-

Continue refinement until convergence is reached, and the R-factor is minimized.

-

-

Analysis and Visualization:

-

Analyze the final structure to determine bond lengths, bond angles, and other geometric parameters.

-

Generate graphical representations of the molecule and its packing in the crystal lattice.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to the electronic properties and reactivity of this compound.

Conclusion

The electronic properties of the mesityl group in this compound are a fascinating case study in the balance of competing electronic and steric effects. The electron-donating methyl groups enrich the aromatic ring with electron density, yet the pronounced steric hindrance imposed by the ortho-substituents often dictates the molecule's reactivity, particularly in sterically sensitive transformations. A thorough understanding of these principles, supported by quantitative spectroscopic and computational data, is essential for predicting and controlling the outcomes of reactions involving this and related sterically encumbered aryl halides. This guide provides a foundational framework for researchers to build upon in their exploration of the rich chemistry of such molecules.

References

An In-depth Technical Guide to the Solubility and Stability of 2-Bromomesitylene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromomesitylene, focusing on its solubility and stability. The information presented herein is intended to support research and development activities by providing essential data and experimental insights.

Physicochemical Properties of this compound

This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is an aromatic organic compound. A summary of its key physical and chemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₁Br[1][2] |

| Molecular Weight | 199.09 g/mol [2] |

| Appearance | Colorless liquid |

| Melting Point | 2 °C |

| Boiling Point | 225 °C (lit.) |

| Density | 1.301 g/mL at 25 °C (lit.) |

| Refractive Index | n20/D 1.552 (lit.) |

| CAS Number | 576-83-0[1][2] |

Solubility Profile

This compound is reported to be insoluble in water[1]. It is expected to be miscible with or soluble in nonpolar and weakly polar organic solvents, while exhibiting lower solubility in highly polar solvents.

| Solvent | Polarity | Expected Solubility |

| Water | High | Insoluble[1] |

| Methanol | High | Sparingly Soluble |

| Ethanol (B145695) | High | Sparingly Soluble |

| Acetone | Medium | Soluble |

| Dichloromethane | Medium | Soluble |

| Tetrahydrofuran (B95107) (THF) | Medium | Soluble |

| Diethyl Ether | Low | Miscible |

| Toluene | Low | Miscible |

| Hexane | Low | Miscible |

| Carbon Tetrachloride | Low | Soluble[3] |

Stability Characteristics

The stability of this compound is influenced by its molecular structure and external environmental factors.

General Stability: this compound is a relatively stable organic compound. Aryl halides, in general, are more stable and less reactive towards nucleophilic substitution reactions than alkyl halides[4]. This is due to the increased strength of the sp²-hybridized carbon-halogen bond in aryl halides compared to the sp³-hybridized carbon-halogen bond in alkyl halides[4].

Structural Factors Influencing Stability: The presence of three methyl groups on the benzene (B151609) ring in this compound contributes to its stability through steric hindrance. These bulky groups can shield the aromatic system from potential reactants.

Environmental Factors and Incompatibilities:

-

Light Sensitivity: this compound is noted to be light-sensitive, and therefore, it should be stored in a dark, cool place[1].

-

Heat: The compound is incompatible with excess heat[1].

-

Oxidizing Agents: It is incompatible with strong oxidizing agents[1].

-

Storage: For optimal stability, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container[1].

The diagram below illustrates the key factors influencing the stability of this compound.

Caption: Factors influencing the stability of this compound.

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized via the electrophilic bromination of mesitylene (B46885) (1,3,5-trimethylbenzene). The following is a summary of a common experimental procedure[3].

Materials:

-

Mesitylene

-

Bromine

-

Carbon Tetrachloride

-

Sodium Hydroxide (B78521) solution (20%)

-

Calcium Chloride

-

Sodium in 95% Ethanol

Procedure:

-

A solution of mesitylene in carbon tetrachloride is cooled in an ice-salt bath.

-

A solution of bromine in carbon tetrachloride is added dropwise to the stirred mesitylene solution while maintaining a low temperature (10-15°C).

-

After the addition is complete, the reaction mixture is allowed to stand at room temperature.

-

The solution is washed with water and then with a 20% sodium hydroxide solution to remove any unreacted bromine and hydrobromic acid.

-

The organic layer is dried over calcium chloride.

-

The carbon tetrachloride is removed by distillation.

-

The crude product is treated with a solution of sodium in ethanol to remove any side-chain halogenated byproducts.

-

The product is then purified by fractional distillation under reduced pressure.

The workflow for the synthesis of this compound is depicted below.

Caption: Workflow for the synthesis of this compound.

General Protocol for Solubility Determination

A general experimental protocol for determining the solubility of a sparingly soluble compound like this compound in a given solvent is outlined below.

Materials:

-

This compound

-

Selected solvent

-

Vials with screw caps

-

Shaker or magnetic stirrer

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Centrifuge

-

HPLC or GC for concentration analysis

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a vial.

-

Seal the vial and place it in a shaker or on a magnetic stirrer in a constant temperature environment.

-

Agitate the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Centrifuge the sample to separate the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant.

-

Dilute the aliquot with a suitable solvent to a concentration within the analytical range of the chosen analytical method (HPLC or GC).

-

Determine the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

The following diagram illustrates the workflow for determining solubility.

Caption: Workflow for solubility determination.

Key Chemical Reactions

Grignard Reagent Formation

This compound is a common substrate for the formation of a Grignard reagent, 2,4,6-trimethylphenylmagnesium bromide. This is a crucial reaction in organic synthesis for the formation of carbon-carbon bonds[5].

The reaction involves the treatment of this compound with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (THF)[6].

The mechanism for the formation of a Grignard reagent involves the transfer of an electron from the magnesium metal to the aryl halide[7].

The diagram below shows the formation of the Grignard reagent from this compound.

Caption: Grignard reagent formation from this compound.

References

- 1. This compound, 99% 50 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.de]

- 2. This compound | C9H11Br | CID 68473 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. quora.com [quora.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. SATHEE CUET: Chemistry Grignard Reaction Mechanism [cuet.iitk.ac.in]

- 7. Grignard Reaction (Chapter 56) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

The Pivotal Role of 2-Bromomesitylene in Modern Chemistry: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the synthesis, key discoveries, and diverse applications of 2-Bromomesitylene. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, materials science, and catalysis. It covers foundational reactions, such as Grignard reagent formation and Suzuki-Miyaura cross-coupling, and explores its crucial role in the development of advanced materials like bulky phosphine (B1218219) ligands, frustrated Lewis pairs, and components for Metal-Organic Frameworks (MOFs) and Organic Light-Emitting Diodes (OLEDs).

Introduction to this compound

This compound, also known as 2-bromo-1,3,5-trimethylbenzene, is a sterically hindered aryl halide that has become an indispensable building block in organic synthesis. Its unique structure, featuring a bromine atom flanked by two methyl groups on a benzene (B151609) ring, imparts distinct reactivity and steric properties that are leveraged in a wide array of chemical transformations. This guide elucidates the core discoveries involving this compound, presenting its synthesis, key reactions, and applications with detailed experimental protocols and quantitative data.

Synthesis of this compound

The primary route to this compound is through the electrophilic bromination of mesitylene (B46885) (1,3,5-trimethylbenzene).[1] The reaction is typically carried out in a solvent like carbon tetrachloride and at low temperatures to control selectivity and minimize side reactions.[1]

Experimental Protocol: Bromination of Mesitylene[1]

A solution of mesitylene (5.3 moles) in carbon tetrachloride is cooled in an ice-salt bath. A solution of bromine (5.6 moles) in carbon tetrachloride is then added dropwise to the stirred mesitylene solution, maintaining the temperature between 10-15°C. The hydrogen bromide gas evolved is absorbed in water. After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature. The resulting solution is washed with water and a 20% sodium hydroxide (B78521) solution to remove any residual acid. The organic layer is dried over calcium chloride and the solvent is removed by distillation. The crude product is then treated with a solution of sodium in 95% ethanol (B145695) and heated under reflux for one hour to remove any side-chain halogenated byproducts. After workup, the this compound is purified by vacuum distillation.

| Reactant | Moles | Yield (%) | Boiling Point |

| Mesitylene | 5.3 | 79-82 | 105–107°C / 16–17 mm Hg |

| Bromine | 5.6 |

Key Reactions and Discoveries

The utility of this compound stems from its participation in a variety of fundamental and advanced organic reactions.

Grignard Reagent Formation

One of the most significant applications of this compound is its conversion to the corresponding Grignard reagent, 2-Mesitylmagnesium bromide. This organomagnesium compound is a powerful nucleophile and a precursor to a wide range of derivatives. The steric hindrance provided by the ortho-methyl groups can make the initiation of the Grignard reaction challenging.[2]

In a dry, three-necked flask equipped with a condenser, dropping funnel, and stirrer, magnesium turnings (3.5 gram atoms) are placed in dry ether. A solution of this compound (1 mole) and ethyl bromide (2 moles) in dry ether is added dropwise. The ethyl bromide facilitates the initiation of the reaction. The reaction mixture is refluxed for 30 minutes after the addition is complete. The resulting Grignard solution is then used in subsequent reactions, such as the synthesis of mesitoic acid by reaction with carbon dioxide (Dry Ice).[2]

| Reactant | Moles | Product |

| This compound | 1.0 | 2-Mesitylmagnesium bromide |

| Magnesium | 3.5 | |

| Ethyl Bromide | 2.0 |

Suzuki-Miyaura Cross-Coupling Reactions

This compound is a valuable substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the mesityl group and other aryl or vinyl fragments. These reactions are fundamental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[3][4][5][6][7]

In a reaction vessel, this compound (1 mmol), an arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(OAc)₂ (0.5-5 mol%), a suitable ligand (e.g., triphenylphosphine (B44618) or a more specialized ligand like RuPhos or BrettPhos for challenging couplings), and a base (e.g., Na₂CO₃, K₃PO₄, or Cs₂CO₃) are combined in a solvent system (e.g., toluene, dioxane, and/or water).[6][8] The mixture is heated under an inert atmosphere until the starting materials are consumed. After cooling, the reaction is worked up by extraction and the product is purified by chromatography.

| This compound (mmol) | Arylboronic Acid (mmol) | Catalyst (mol%) | Base | Solvent | Yield (%) |

| 1.0 | 1.2 | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | Varies |

| 0.3 | 0.45 | Pd(dppf)Cl₂ (10) | Na₃PO₄ | Dioxane/H₂O | 5-89 |

Applications in Advanced Materials and Catalysis

The unique steric and electronic properties of the mesityl group, readily introduced via this compound, have led to its use in several cutting-edge areas of chemistry.

Bulky Phosphine Ligands for Catalysis

The mesityl group is a common substituent in bulky phosphine ligands, which are crucial for enhancing the activity and selectivity of transition metal catalysts in various cross-coupling reactions.[9][10][11][12][13][14][15][16] The synthesis of these ligands often starts with the Grignard reagent derived from this compound.

The reaction of 2-Mesitylmagnesium bromide with phosphorus trichloride (B1173362) can be used to synthesize trimesitylphosphine, a highly bulky and electron-rich phosphine ligand.

| Reactant | Moles | Product |

| 2-Mesitylmagnesium bromide | 3.0 | Trimesitylphosphine |

| Phosphorus trichloride | 1.0 |

Frustrated Lewis Pairs (FLPs)

The steric bulk of mesityl groups is instrumental in the design of Frustrated Lewis Pairs (FLPs), which are combinations of Lewis acids and bases that are sterically prevented from forming a classical adduct.[17][18][19][20][21] This "frustration" leads to unique reactivity, including the activation of small molecules like H₂ and CO₂. Mesityl-substituted boranes, synthesized from this compound, are common Lewis acid components in FLPs.